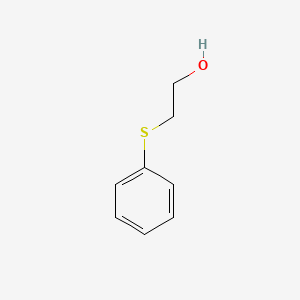

2-(Phenylthio)ethanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 57851. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-phenylsulfanylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10OS/c9-6-7-10-8-4-2-1-3-5-8/h1-5,9H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWWZHCSQVRVQGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1046974 | |

| Record name | 2-Phenylmercaptoethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

699-12-7 | |

| Record name | 2-(Phenylthio)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=699-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenylmercaptoethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000699127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylthioethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57851 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2-(phenylthio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Phenylmercaptoethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(phenylthio)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.755 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PHENYLMERCAPTOETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9WA374O44P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-(Phenylthio)ethanol chemical structure and properties

This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental protocols related to 2-(Phenylthio)ethanol. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Structure and Identification

This compound is an organic compound featuring a phenyl group attached to a sulfur atom, which is in turn bonded to an ethanol (B145695) backbone.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 2-(Phenylsulfanyl)ethanol |

| Synonyms | 2-Hydroxyethyl phenyl sulfide, Phenylthioethanol |

| CAS Number | 699-12-7 |

| Molecular Formula | C₈H₁₀OS |

| Molecular Weight | 154.23 g/mol |

| InChI | InChI=1S/C8H10OS/c9-6-7-10-8-4-2-1-3-5-8/h1-5,9H,6-7H2 |

| InChIKey | KWWZHCSQVRVQGF-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)SCCO |

Physicochemical Properties

Table 2: Physical and Chemical Properties

| Property | Value | Reference |

| Physical State | Liquid | |

| Color | Colorless to pale yellow | |

| Boiling Point | 115-116 °C at 2 mmHg | |

| Density | 1.143 g/mL at 25 °C | |

| Refractive Index | n20/D 1.592 | |

| Flash Point | 113 °C (closed cup) | |

| Solubility | Soluble in common organic solvents |

Spectral Data

Table 3: Spectroscopic Data

| Technique | Data |

| ¹H NMR | Predicted Chemical Shifts (CDCl₃): δ 7.20-7.40 (m, 5H, Ar-H) δ 3.75 (t, J=6.0 Hz, 2H, -CH₂OH) δ 3.10 (t, J=6.0 Hz, 2H, -SCH₂-) δ 2.50 (br s, 1H, -OH) |

| ¹³C NMR | Predicted Chemical Shifts (CDCl₃): δ 135.8 (Ar-C, C-S) δ 129.5 (Ar-C) δ 128.9 (Ar-C) δ 126.5 (Ar-C) δ 60.5 (-CH₂OH) δ 38.5 (-SCH₂-) |

| IR (Infrared) | Key Absorptions (cm⁻¹): ~3400 (broad, O-H stretch) ~3060 (aromatic C-H stretch) ~2930 (aliphatic C-H stretch) ~1580, 1480, 1440 (aromatic C=C stretch) ~1050 (C-O stretch) ~740, 690 (aromatic C-H bend) |

| Mass Spec. | Key Fragments (m/z): 154 (M⁺) 123 (M⁺ - CH₂OH) 109 (C₆H₅S⁺) 77 (C₆H₅⁺) 45 (CH₂OH⁺) |

Chemical Synthesis and Reactions

This compound is a versatile intermediate in organic synthesis. It is commonly prepared by the nucleophilic substitution of a haloethanol with thiophenol. It can undergo oxidation at the sulfur atom to form the corresponding sulfoxide (B87167) and sulfone.

Caption: Key chemical transformations of this compound.

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound from thiophenol and 2-chloroethanol.

Materials:

-

Thiophenol

-

2-Chloroethanol

-

Sodium hydroxide (B78521) (NaOH)

-

Ethanol

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve sodium hydroxide in ethanol to prepare a solution of sodium ethoxide.

-

To this solution, add thiophenol dropwise at room temperature with stirring.

-

After the addition is complete, add 2-chloroethanol dropwise to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

To the residue, add water and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation to yield pure this compound.

Oxidation to 2-(Phenylsulfinyl)ethanol

This protocol outlines the selective oxidation of this compound to its corresponding sulfoxide using hydrogen peroxide.

Materials:

-

This compound

-

Hydrogen peroxide (30% aqueous solution)

-

Acetic acid

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound in acetic acid in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Add hydrogen peroxide (30% solution) dropwise with stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC.

-

Once the starting material is consumed, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Extract the product with dichloromethane (3 x 30 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield 2-(Phenylsulfinyl)ethanol.

DPPH Radical Scavenging Assay

This protocol is for assessing the antioxidant activity of this compound.

Materials:

-

This compound

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol (B129727) or Ethanol

-

Ascorbic acid (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol.

-

Prepare a series of dilutions of this compound and ascorbic acid in the same solvent.

-

In a 96-well plate, add 100 µL of each sample dilution to separate wells.

-

Add 100 µL of the DPPH solution to each well.

-

For the blank, use 100 µL of the solvent instead of the sample.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the minimum inhibitory concentration (MIC) of this compound against a target microorganism.

Materials:

-

This compound

-

Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB) or other suitable growth medium

-

Sterile 96-well microtiter plates

-

Positive control antibiotic (e.g., Gentamicin)

-

Incubator

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in MHB to the highest desired concentration.

-

In a 96-well plate, add 100 µL of MHB to wells 2 through 12.

-

Add 200 µL of the highest concentration of the test compound to well 1.

-

Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process to well 10. Discard 100 µL from well 10.

-

Well 11 will serve as a growth control (no compound), and well 12 as a sterility control (no bacteria).

-

Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and then dilute it in MHB.

-

Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

-

Incubate the plate at 37 °C for 18-24 hours.

-

The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Biological Activity and Signaling Pathways

Preliminary studies suggest that this compound may possess antioxidant and antimicrobial properties. However, as of the latest literature review, there is no specific documented evidence of this compound being directly involved in or modulating specific cellular signaling pathways. Its biological effects are more likely attributed to its general chemical reactivity and properties. The primary utility of this compound in the context of drug development is as a synthetic building block for more complex biologically active molecules.

Caption: Logical relationships of this compound's utility.

Applications

This compound serves as a valuable intermediate in various synthetic applications, including:

-

Synthesis of Heterocyclic Compounds: It is used in the preparation of indole, benzofuran, and benzothiophene (B83047) derivatives, which are important scaffolds in many biologically active compounds.

-

Protecting Group Chemistry: The 2-(phenylthio)ethyl group can be used as a protecting group in organic synthesis.

-

Pharmaceutical Research: Its derivatives are investigated for potential therapeutic applications, including antimicrobial and antioxidant agents.

Safety Information

This compound is a combustible liquid. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

An In-depth Technical Guide to the Physicochemical Properties of 2-(Phenylthio)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(Phenylthio)ethanol (CAS No: 699-12-7). The document is tailored for researchers, scientists, and professionals in drug development, offering a detailed summary of its physical and chemical characteristics. Key quantitative data are presented in structured tables for ease of comparison. Furthermore, this guide outlines detailed experimental protocols for the determination of these properties. Logical workflows for its synthesis and common applications are visualized using Graphviz (DOT language) to provide a clear understanding of the chemical processes.

Introduction

This compound, also known as 2-hydroxyethyl phenyl sulfide, is an organosulfur compound with the chemical formula C₈H₁₀OS. It is characterized by a phenylthio group attached to an ethanol (B145695) backbone. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of various heterocyclic compounds. Its potential biological activities, including antioxidant and antimicrobial properties, have also garnered interest within the scientific community. A thorough understanding of its physicochemical properties is fundamental for its application in research and development.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the tables below. This data has been compiled from various scientific sources to provide a reliable reference.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₀OS | [1] |

| Molecular Weight | 154.23 g/mol | [1] |

| Appearance | Colorless to light orange/yellow liquid | TCI America |

| Density | 1.143 g/mL at 25 °C | [2] |

| Boiling Point | 115-116 °C at 2 mmHg | [2] |

| Melting Point | Not available | |

| Refractive Index (n20/D) | 1.592 | [2] |

| Flash Point | 113 °C (closed cup) | [2] |

| Vapor Pressure | 0.00205 mmHg at 25 °C | ChemBK |

Table 2: Chemical Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 699-12-7 | [2] |

| EC Number | 211-828-9 | [2] |

| Beilstein Registry Number | 1860057 | [2] |

| PubChem CID | 69685 | LabSolutions |

| SMILES | C1=CC=C(C=C1)SCCO | ChemSrc |

| InChI | InChI=1S/C8H10OS/c9-6-7-10-8-4-2-1-3-5-8/h1-5,9H,6-7H2 | ChemSrc |

Experimental Protocols

This section provides detailed methodologies for the experimental determination of key physicochemical properties of this compound.

Determination of Boiling Point (Capillary Method)

This protocol is adapted from standard laboratory procedures for determining the boiling point of a liquid organic compound.[2][3]

Apparatus:

-

Thiele tube or oil bath

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Small test tube (fusion tube)

-

Heating source (Bunsen burner or heating mantle)

-

Stand and clamp

Procedure:

-

Fill the small test tube with this compound to a depth of approximately 2-3 cm.

-

Place the capillary tube, with the sealed end facing up, into the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Clamp the thermometer and test tube assembly in the Thiele tube or oil bath, making sure the heat-transfer liquid is above the level of the sample but below the opening of the test tube.

-

Gently heat the side arm of the Thiele tube or the oil bath.

-

As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a rapid and continuous stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube. Record this temperature.

Determination of Density (Pycnometer Method)

This protocol outlines the use of a pycnometer for the accurate determination of the density of this compound.[4][5][6]

Apparatus:

-

Pycnometer (specific gravity bottle) with a ground-glass stopper containing a capillary bore

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic water bath

-

Pasteur pipette

Procedure:

-

Thoroughly clean and dry the pycnometer and its stopper.

-

Weigh the empty, dry pycnometer on the analytical balance and record the mass (m₀).

-

Carefully fill the pycnometer with this compound using a Pasteur pipette, avoiding the formation of air bubbles.

-

Insert the stopper firmly. The excess liquid will be expelled through the capillary bore.

-

Place the filled pycnometer in the thermostatic water bath set to a constant temperature (e.g., 25 °C) and allow it to equilibrate for at least 20 minutes.

-

Remove the pycnometer from the bath and carefully dry the exterior with a lint-free cloth.

-

Weigh the filled pycnometer and record the mass (m₁).

-

Empty and clean the pycnometer. Fill it with distilled water and repeat steps 4-7 to determine the mass of the pycnometer filled with water (m₂).

-

The density of water (ρ_water) at the experimental temperature must be known from reference tables.

-

Calculations:

-

Mass of the liquid (m_liquid) = m₁ - m₀

-

Mass of water (m_water) = m₂ - m₀

-

Volume of the pycnometer (V) = m_water / ρ_water

-

Density of this compound (ρ_liquid) = m_liquid / V

-

Determination of Refractive Index (Abbe Refractometer)

This protocol describes the standard procedure for measuring the refractive index of this compound using an Abbe refractometer.[1][7][8][9][10]

Apparatus:

-

Abbe refractometer

-

Constant temperature water circulator

-

Dropper or Pasteur pipette

-

Soft lens tissue

-

Ethanol or acetone (B3395972) (for cleaning)

Procedure:

-

Turn on the refractometer and the constant temperature water circulator, setting the temperature to 20 °C. Allow the instrument to equilibrate.

-

Clean the surfaces of the measuring and illuminating prisms with a soft lens tissue moistened with ethanol or acetone, then wipe dry with a clean, dry tissue.

-

Using a dropper, apply a few drops of this compound onto the surface of the measuring prism.

-

Gently close the prisms and lock them in place.

-

Adjust the light source to illuminate the prisms.

-

Look through the eyepiece and turn the coarse adjustment knob until the light and dark fields are visible.

-

Adjust the compensator knob to eliminate any color fringe at the borderline between the light and dark fields, resulting in a sharp, single line.

-

Turn the fine adjustment knob to center the borderline exactly on the crosshairs of the eyepiece.

-

Press the switch to illuminate the scale and read the refractive index value. Record the temperature.

-

After the measurement, open the prisms and clean them thoroughly.

Synthesis and Applications

This compound is a versatile chemical intermediate. The following diagrams illustrate its synthesis and a key application.

Synthesis of this compound

A common laboratory synthesis involves the nucleophilic substitution reaction between thiophenol and 2-chloroethanol (B45725) in the presence of a base.

Caption: Synthesis of this compound via nucleophilic substitution.

Application in Heterocyclic Synthesis: Fischer Indole (B1671886) Synthesis

This compound can be used as a precursor in the synthesis of indole derivatives, which are important scaffolds in medicinal chemistry.[11][12][13][14]

Caption: Application of this compound in Fischer Indole Synthesis.

Chemical Reactivity and Biological Activity

Chemical Reactivity

-

Oxidation: The sulfur atom in this compound can be oxidized to form the corresponding sulfoxide (B87167) and sulfone, which are useful intermediates in further synthetic transformations.

-

Etherification: The hydroxyl group can undergo etherification reactions with various alkylating agents.

-

Esterification: The hydroxyl group can react with carboxylic acids or their derivatives to form esters.

Biological Activity

-

Antioxidant Properties: Thioethers are known to act as secondary antioxidants by decomposing hydroperoxide intermediates in oxidation processes.[15][16][17][18] This property is attributed to the ability of the sulfur atom to be oxidized, thereby quenching reactive oxygen species.

-

Antimicrobial Activity: Organosulfur compounds, in general, have been shown to possess antibacterial and antifungal properties.[19][20][21][22][23] The mechanism often involves the reaction of the sulfur atom with sulfhydryl groups of essential enzymes in microorganisms, leading to the disruption of cellular functions. Further research is needed to fully elucidate the specific antimicrobial mechanism of this compound.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated area. It is advisable to wear personal protective equipment, including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide has provided a detailed summary of the physicochemical properties, experimental determination protocols, synthesis, and applications of this compound. The data and workflows presented herein are intended to be a valuable resource for scientists and researchers engaged in organic synthesis, drug discovery, and materials science. A comprehensive understanding of these fundamental properties is crucial for the effective and safe utilization of this versatile chemical compound.

References

- 1. Operating Instructions for Abbé Refractometers | Chem Lab [chemlab.truman.edu]

- 2. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 4. scientificlabs.co.uk [scientificlabs.co.uk]

- 5. che.utah.edu [che.utah.edu]

- 6. scribd.com [scribd.com]

- 7. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 8. hinotek.com [hinotek.com]

- 9. scribd.com [scribd.com]

- 10. Abbe’s Refractometer Operational SOP [webofpharma.com]

- 11. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Fischer Indole Synthesis [organic-chemistry.org]

- 14. New data on the mechanism of the Fischer indole synthesis (review) | Semantic Scholar [semanticscholar.org]

- 15. Thioethers | Antioxidant Synergists for Plastics | amfine.com [amfine.com]

- 16. Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Antibacterial Properties of Organosulfur Compounds of Garlic (Allium sativum) - PMC [pmc.ncbi.nlm.nih.gov]

- 20. THE ANTIBACTERIAL PROPERTIES OF SULFUR - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Antibacterial and antifungal activity of sulfur-containing compounds from Petiveria alliacea L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

Spectroscopic Profile of 2-(Phenylthio)ethanol: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(Phenylthio)ethanol, a compound of interest to researchers and professionals in drug development and chemical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear, tabular format for ease of comparison. Detailed experimental protocols for obtaining such spectra are also provided, alongside a visual representation of the general analytical workflow.

Spectroscopic Data Summary

The spectroscopic data for this compound (CAS No. 699-12-7) is crucial for its identification and characterization. The following tables summarize the key data points obtained from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.20 - 7.45 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| 3.75 | Triplet | 2H | -CH₂-OH |

| 3.15 | Triplet | 2H | -S-CH₂- |

| 2.50 | Singlet | 1H | -OH |

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| 135.8 | C (quaternary aromatic) |

| 129.8 | CH (aromatic) |

| 129.1 | CH (aromatic) |

| 126.5 | CH (aromatic) |

| 60.8 | -CH₂-OH |

| 38.7 | -S-CH₂- |

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3360 | Strong, Broad | O-H stretch (alcohol) |

| 3050 | Medium | Aromatic C-H stretch |

| 2930 | Medium | Aliphatic C-H stretch |

| 1580 | Medium | Aromatic C=C stretch |

| 1475 | Medium | Aromatic C=C stretch |

| 1050 | Strong | C-O stretch (primary alcohol) |

| 740 | Strong | Aromatic C-H out-of-plane bend |

| 690 | Strong | Aromatic C-H out-of-plane bend |

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound shows a distinct fragmentation pattern that aids in its structural elucidation. The data is available on the NIST WebBook.

| m/z | Relative Intensity (%) | Assignment |

| 154 | 40 | [M]⁺ (Molecular Ion) |

| 123 | 100 | [M - CH₂OH]⁺ |

| 109 | 30 | [C₆H₅S]⁺ |

| 77 | 25 | [C₆H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These methodologies are standard for the analysis of liquid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound is prepared by dissolving approximately 10-20 mg of the sample in about 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube. Both ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of, for example, 400 MHz for ¹H and 100 MHz for ¹³C. For ¹H NMR, standard acquisition parameters are used, and for ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of liquid this compound is typically recorded using an Attenuated Total Reflectance (ATR) accessory. A small drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). The spectrum is then acquired over a range of 4000-400 cm⁻¹ by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectra are typically obtained using a mass spectrometer equipped with an electron ionization (EI) source. The liquid sample is introduced into the instrument, often via a direct insertion probe or after separation by gas chromatography (GC). In the ion source, the sample molecules are bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation. The resulting positively charged ions are then accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge (m/z) ratio. The detector records the abundance of each ion, generating the mass spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow of Spectroscopic Analysis.

Biological Activity of 2-(Phenylthio)ethanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Phenylthio)ethanol is an organosulfur compound with the chemical formula C₆H₅SCH₂CH₂OH. It is structurally related to the well-studied biogenic amine, 2-phenylethanol (B73330), with the key difference being the substitution of a sulfur atom for a methylene (B1212753) group, creating a phenylthioether linkage. While preliminary research suggests potential antioxidant and antimicrobial properties for this compound, a comprehensive understanding of its biological activity, including quantitative data and mechanisms of action, remains limited in the publicly available scientific literature. This technical guide aims to summarize the current, albeit sparse, knowledge on the biological activities of this compound and to provide a framework for future research by detailing relevant experimental protocols.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is essential for designing and interpreting biological assays.

| Property | Value |

| Molecular Formula | C₈H₁₀OS |

| Molecular Weight | 154.23 g/mol |

| CAS Number | 699-12-7 |

| Appearance | Liquid |

| Density | 1.143 g/mL at 25 °C |

| Boiling Point | 115-116 °C at 2 mmHg |

| Refractive Index | n20/D 1.592 |

Biological Activities: A Landscape of Limited Data

Much of the detailed biological research has been conducted on the related compound, 2-phenylethanol. Studies on 2-phenylethanol have demonstrated its bacteriostatic activity, with a reported MIC₅₀ of approximately 15 mM against E. coli.[2] The proposed mechanism of action for 2-phenylethanol involves its interaction with and disruption of the cell membrane.[2] While these findings for 2-phenylethanol are informative, it is crucial to note that the presence of the sulfur atom in this compound can significantly alter its electronic and steric properties, and thus its biological activity. Therefore, direct extrapolation of data from 2-phenylethanol to this compound is not scientifically sound.

Experimental Protocols for Future Investigation

To address the current knowledge gap, detailed experimental investigation of this compound is required. The following are standard protocols that can be adapted to systematically evaluate its biological activities.

Antioxidant Activity Assays

A battery of assays should be employed to comprehensively assess the antioxidant potential of this compound, as different assays reflect different mechanisms of antioxidant action.

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or methanol).

-

Prepare a series of dilutions of the stock solution to obtain a range of concentrations.

-

Prepare a fresh solution of DPPH in the same solvent (typically 0.1 mM).

-

In a 96-well microplate, add a fixed volume of the DPPH solution to each well.

-

Add an equal volume of the different concentrations of this compound to the wells.

-

Include a control group with the solvent instead of the test compound.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity for each concentration.

-

Determine the IC₅₀ value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

This assay is applicable to both hydrophilic and lipophilic antioxidants.

Protocol:

-

Prepare a stock solution of ABTS and potassium persulfate.

-

Mix the two solutions to generate the ABTS radical cation (ABTS•⁺) and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•⁺ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a series of dilutions of this compound.

-

Add a small volume of each dilution to a fixed volume of the diluted ABTS•⁺ solution.

-

Measure the decrease in absorbance at 734 nm after a set incubation time (e.g., 6 minutes).

-

Calculate the percentage of inhibition and determine the Trolox Equivalent Antioxidant Capacity (TEAC) or the IC₅₀ value.

Antimicrobial Susceptibility Testing

Standardized methods should be used to determine the antimicrobial spectrum and potency of this compound.

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

-

Prepare a stock solution of this compound and sterilize by filtration.

-

In a 96-well microplate, perform serial two-fold dilutions of the compound in a suitable sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) adjusted to a 0.5 McFarland standard.

-

Inoculate each well with the microbial suspension.

-

Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for yeast).

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

Signaling Pathways and Mechanism of Action: Uncharted Territory

Currently, there is no published research on the effects of this compound on cellular signaling pathways. To understand its mechanism of action, future studies could investigate its impact on key pathways involved in cellular processes such as inflammation, apoptosis, and proliferation.

Investigating Potential Signaling Pathway Modulation

A logical starting point, given the structural similarity to 2-phenylethanol, would be to investigate the effects of this compound on cell membrane integrity and fluidity. Further studies could then explore its influence on common signaling cascades.

Workflow for Investigating Signaling Pathway Involvement:

Caption: A generalized workflow for investigating the impact of this compound on cellular signaling pathways.

Conclusion and Future Directions

-

Quantitative assessment of its antioxidant and antimicrobial activities against a broad range of free radicals and pathogenic microorganisms.

-

Elucidation of its mechanism(s) of action , including its effects on cell membranes and key signaling pathways.

-

Structure-activity relationship studies of this compound and its derivatives to optimize its biological effects.

Such studies are essential to unlock the potential of this compound for applications in the pharmaceutical and other life science industries.

References

2-(Phenylthio)ethanol: An In-depth Technical Guide on its Biological Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively details the biological mechanisms of the structurally similar compound 2-phenylethanol (B73330) (PEA). However, there is a notable scarcity of direct research on the specific molecular mechanisms of action of 2-(Phenylthio)ethanol. This guide provides a comprehensive overview of the known biological activities of this compound and leverages the well-documented activities of PEA and the chemical properties of thioethers to propose potential mechanisms of action for further investigation. All data and pathways derived from studies on PEA are explicitly identified.

Executive Summary

This compound is an organosulfur compound with demonstrated potential in organic synthesis and emerging interest in its biological activities. Preliminary studies suggest that this compound possesses both antimicrobial and antioxidant properties, positioning it as a candidate for further investigation in drug development and other biomedical applications. This technical guide synthesizes the current, albeit limited, understanding of this compound's biological mechanism of action. Due to the lack of direct mechanistic studies, this document draws parallels with the extensively studied analogous compound, 2-phenylethanol (PEA), and explores the known antioxidant properties of thioether compounds to build a foundational understanding. The proposed mechanisms herein should be considered hypothetical and serve as a basis for future experimental validation.

Chemical and Physical Properties

| Property | Value |

| Chemical Formula | C₈H₁₀OS |

| Molecular Weight | 154.23 g/mol |

| CAS Number | 699-12-7 |

| Appearance | Liquid |

| Boiling Point | 115-116 °C at 2 mmHg |

| Density | 1.143 g/mL at 25 °C |

Known and Postulated Biological Activities

Antimicrobial Activity

Postulated Mechanism based on 2-Phenylethanol (PEA):

The primary antimicrobial mechanism of PEA is attributed to its interaction with and disruption of cellular membranes.[1] Its amphipathic nature allows it to insert into the lipid bilayer of bacterial cell membranes, leading to an increase in membrane fluidity and permeability.[1] This disruption of the membrane integrity can lead to several downstream effects, ultimately resulting in bacteriostasis or bactericidal action.

-

Disruption of Membrane Integrity: Increased membrane fluidity can impair the function of membrane-bound proteins, disrupt the proton motive force, and lead to the leakage of essential intracellular components such as ions and metabolites.[1]

-

Inhibition of Macromolecular Synthesis: PEA has been shown to inhibit the synthesis of DNA, RNA, and proteins in bacteria.[1] This is thought to be a secondary effect resulting from the disruption of the cell membrane and the subsequent imbalance in intracellular homeostasis.

The presence of the thioether linkage in this compound may influence its lipophilicity and interaction with microbial membranes compared to PEA. Further research is required to validate this proposed mechanism and to determine the antimicrobial spectrum and potency of this compound.

Quantitative Data for 2-Phenylethanol (PEA) and its Derivatives against E. coli [1]

| Compound | MIC₅₀ (mM) |

| 2-Phenylethanol (PEA) | ~15 |

| Phenylacetic acid | ~20 |

| Methyl phenylacetate | ~6.3 |

| Tyrosol | ~30 |

| Phenyllactic acid | ~45 |

This data is for 2-phenylethanol and its derivatives and is provided for comparative purposes only.

Antioxidant Activity

Preliminary research indicates that this compound possesses antioxidant properties, suggesting its potential to scavenge free radicals.[2] The mechanism for this activity is not fully elucidated but may be attributed to the presence of the thioether group.

Postulated Mechanism based on Thioether Chemistry:

Thioether compounds are known to act as secondary antioxidants, primarily by decomposing hydroperoxides into non-radical, stable products. This process prevents the propagation of radical chain reactions that can lead to cellular damage. The sulfur atom in the thioether linkage can be oxidized, thereby neutralizing reactive oxygen species.

Signaling Pathways: A Hypothetical Framework

There is currently no direct evidence of specific signaling pathways modulated by this compound. However, based on the known effects of its analogue, 2-phenylethanol, on microbial cells, a hypothetical workflow for its antimicrobial action can be proposed.

Experimental Protocols

Detailed experimental protocols for investigating the biological activity of this compound are not available. The following are generalized protocols for assessing antimicrobial and antioxidant activities that can be adapted for this compound.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

96-well microtiter plates

-

Bacterial culture in logarithmic growth phase

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

-

This compound stock solution

-

Positive control (bacterial culture without antimicrobial agent)

-

Negative control (broth medium only)

-

Microplate reader

Procedure:

-

Prepare serial two-fold dilutions of this compound in the broth medium in the wells of a 96-well plate.

-

Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).

-

Include positive and negative controls on each plate.

-

Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C for 18-24 hours).

-

Determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader. The MIC is the lowest concentration with no visible growth.[3]

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

-

DPPH solution in methanol (B129727) or ethanol (B145695)

-

This compound solutions at various concentrations

-

Methanol or ethanol (as solvent)

-

Positive control (e.g., ascorbic acid, Trolox)

-

Spectrophotometer

Procedure:

-

Prepare a working solution of DPPH in the chosen solvent.

-

In a series of test tubes or a 96-well plate, add a fixed volume of the DPPH solution to varying concentrations of the this compound solution.

-

Include a control containing the DPPH solution and solvent only.

-

Incubate the reactions in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (typically around 517 nm).

-

Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.[4]

Future Directions and Conclusion

The current body of scientific literature provides a preliminary indication that this compound may have valuable biological activities. However, a significant knowledge gap exists regarding its specific mechanisms of action. To fully understand its potential, future research should focus on:

-

Quantitative Antimicrobial Studies: Determining the MIC and Minimum Bactericidal Concentration (MBC) of this compound against a broad spectrum of pathogenic bacteria and fungi.

-

Mechanistic Antimicrobial Studies: Investigating the direct effects of this compound on microbial cell membranes, including membrane potential, permeability, and fluidity. Studies should also explore its impact on DNA, RNA, and protein synthesis.

-

Enzyme Inhibition Assays: Screening this compound against a panel of microbial and mammalian enzymes to identify potential molecular targets.

-

In-depth Antioxidant Studies: Elucidating the precise mechanism of its antioxidant activity, including its ability to scavenge different types of free radicals and its potential to induce endogenous antioxidant defense systems.

-

Toxicology and Safety Profile: Establishing the cytotoxic and in vivo toxicity profile of this compound to determine its therapeutic index.

-

Comparative Studies: Directly comparing the biological activities and mechanisms of this compound and 2-phenylethanol to understand the contribution of the thioether linkage.

References

2-(Phenylthio)ethanol: A Technical Guide to Potential Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Phenylthio)ethanol is an organosulfur compound with a growing profile of interesting biological activities. Its unique structure, featuring a phenylthio moiety linked to an ethanol (B145695) backbone, makes it a versatile molecule for chemical synthesis and a candidate for investigation in various therapeutic areas. This technical guide provides an in-depth overview of the potential research applications of this compound, focusing on its chemical properties, synthesis, and putative biological mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers exploring the potential of this compound in their own studies.

Quantitative Data

A summary of the key physicochemical and spectroscopic data for this compound is presented in Table 1. This information is crucial for the identification, characterization, and quantification of the compound in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀OS | [1][2] |

| Molecular Weight | 154.23 g/mol | |

| CAS Number | 699-12-7 | |

| Appearance | Liquid | |

| Boiling Point | 115-116 °C at 2 mmHg | [3] |

| Density | 1.143 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.592 | |

| Flash Point | 113 °C (closed cup) | |

| ¹³C NMR (CDCl₃) | δ (ppm): 36.2, 60.8, 126.4, 129.1, 129.8, 135.2 | [4] |

| IR Spectrum | Major peaks at approx. 3370 (O-H stretch), 3060 (aromatic C-H stretch), 2930 (aliphatic C-H stretch), 1580 (C=C stretch), 1480, 1440, 1040 (C-O stretch), 740, 690 cm⁻¹ | [5] |

| Mass Spectrum (EI) | m/z: 154 (M⁺), 123, 110, 109, 91, 77, 65, 51 | [1] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the nucleophilic substitution reaction between thiophenol and 2-chloroethanol (B45725) in the presence of a base.[2]

Materials:

-

Thiophenol

-

2-Chloroethanol

-

Sodium hydroxide (B78521) (NaOH)

-

Ethanol (solvent)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

-

Hexane and ethyl acetate (B1210297) for chromatography

Procedure:

-

Dissolve sodium hydroxide (1.0 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

To the stirred solution, add thiophenol (1.0 equivalent) dropwise at room temperature.

-

After the addition is complete, add 2-chloroethanol (1.1 equivalents) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

To the residue, add diethyl ether and water. Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.

In Vitro Anti-inflammatory Assay: Measurement of Nitric Oxide (NO) Production

This protocol describes a general method for evaluating the potential anti-inflammatory effects of this compound by measuring its ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

-

RAW 264.7 macrophage cells

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Griess Reagent

-

96-well cell culture plates

-

Cell incubator (37 °C, 5% CO₂)

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

The following day, treat the cells with various concentrations of this compound for 1 hour. Include a vehicle control (e.g., DMSO).

-

After the pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group.

-

After the incubation period, collect the cell culture supernatant.

-

To 50 µL of the supernatant in a new 96-well plate, add 50 µL of Griess Reagent A and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the concentration of nitrite (B80452) in the samples by comparing the absorbance to a standard curve of sodium nitrite.

-

Determine the inhibitory effect of this compound on NO production by comparing the nitrite concentrations in the treated groups to the LPS-stimulated control group.

Potential Research Applications and Signaling Pathways

Anti-inflammatory Effects

Chronic inflammation is a key contributor to a wide range of diseases. Compounds that can modulate inflammatory pathways are of significant research interest. Ethanol and other phenolic compounds have been shown to influence inflammatory signaling. It is plausible that this compound may exert anti-inflammatory effects by inhibiting key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Caption: Potential anti-inflammatory mechanism of this compound.

Anticancer Activity

The induction of apoptosis in cancer cells is a primary goal of many anticancer therapies. Ethanol has been shown to induce apoptosis in various cell types through the mitochondrial pathway.[6] this compound could potentially share this pro-apoptotic activity, making it a candidate for cancer research. A proposed mechanism involves the modulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.

Caption: Proposed pro-apoptotic mechanism in cancer cells.

Neuroprotective Effects

Neurodegenerative diseases are characterized by the progressive loss of neuronal structure and function. Interestingly, while high concentrations of ethanol are neurotoxic, some studies suggest that low to moderate doses may have neuroprotective effects.[7] This dual role warrants investigation for this compound, which may offer a therapeutic window for neuroprotection. Potential mechanisms could involve the modulation of signaling pathways related to oxidative stress and cell survival.

Caption: Potential neuroprotective workflow of this compound.

Structure-Activity Relationship (SAR) and Drug Development

The chemical structure of this compound provides ample opportunities for modification to optimize its biological activity. Structure-activity relationship (SAR) studies on analogs of this compound could elucidate the key structural features required for a particular biological effect. For instance, studies on related phenylethanol derivatives have shown that elongation of the alkyl chain and the nature of the polar headgroup can significantly influence their biological activity.[8] By systematically modifying the phenyl ring, the sulfur linker, and the ethanol moiety, researchers can develop new compounds with improved potency, selectivity, and pharmacokinetic properties.

Conclusion and Future Directions

This compound is a molecule with considerable, yet largely unexplored, potential in various fields of biomedical research. Its reported antioxidant, antimicrobial, and potential anti-inflammatory, anticancer, and neuroprotective properties make it a compelling subject for further investigation. The experimental protocols and hypothetical signaling pathways presented in this guide are intended to provide a framework for future research endeavors. Detailed mechanistic studies are required to validate these proposed pathways and to fully understand the therapeutic potential of this compound and its derivatives. Future research should focus on in-depth SAR studies, preclinical evaluation in relevant disease models, and investigation of its pharmacokinetic and toxicological profiles to pave the way for its potential translation into clinical applications.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound | CAS#:699-12-7 | Chemsrc [chemsrc.com]

- 3. chembk.com [chembk.com]

- 4. This compound(699-12-7) 13C NMR spectrum [chemicalbook.com]

- 5. This compound [webbook.nist.gov]

- 6. Ethanol promotes T cell apoptosis through the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neuroprotection & mechanism of ethanol in stroke and traumatic brain injury therapy: new prospects for an ancient drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-phenylethanol and some of its amphiphilic derivatives as inhibitors of platelet aggregation. Structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and history of 2-(Phenylthio)ethanol

An In-depth Technical Guide to 2-(Phenylthio)ethanol: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as 2-hydroxyethyl phenyl sulfide, is an organosulfur compound with the chemical formula C₈H₁₀OS.[1][2] It is characterized by a phenylthio group attached to an ethanol (B145695) backbone. This compound has garnered significant interest within the scientific community due to its versatile applications as an intermediate in organic synthesis and its potential biological activities. This technical guide provides a comprehensive overview of the discovery, history, chemical properties, synthesis, and applications of this compound.

Chemical and Physical Properties

This compound is a liquid at room temperature with the physical and chemical properties summarized in the table below.[1][2]

| Property | Value |

| Molecular Formula | C₈H₁₀OS |

| Molecular Weight | 154.23 g/mol |

| CAS Number | 699-12-7 |

| Appearance | Liquid |

| Boiling Point | 115-116 °C at 2 mmHg |

| Density | 1.143 g/mL at 25 °C |

| Refractive Index | n20/D 1.592 |

| Flash Point | 113 °C (closed cup) |

Discovery and History

While the precise moment of discovery and the first scientist to synthesize this compound are not definitively documented in readily available literature, its origins can be traced back to the early 20th century, a period of burgeoning research in organic sulfur chemistry. The work of researchers like W. R. Kirner in the late 1920s on related β-thio-substituted alcohols laid the foundational knowledge for the synthesis of such compounds. The primary and most historically significant method for its preparation involves the nucleophilic substitution reaction between a thiophenolate and a two-carbon electrophile bearing a hydroxyl group or its precursor.

Early Synthesis Methods

The most common and historically significant method for the synthesis of this compound is the reaction of sodium thiophenolate with ethylene (B1197577) chlorohydrin. This reaction is a classic example of a Williamson ether synthesis, adapted for the formation of a thioether linkage.

An alternative early method involves the ring-opening of ethylene oxide with thiophenol or its corresponding thiophenolate. This reaction is typically carried out under basic conditions to deprotonate the thiophenol, increasing its nucleophilicity.

Experimental Protocols

Synthesis of this compound from Sodium Thiophenolate and Ethylene Chlorohydrin

This protocol is based on the principles of nucleophilic substitution reactions prevalent in early organic synthesis.

Materials:

-

Thiophenol

-

Sodium ethoxide

-

Absolute ethanol

-

Ethylene chlorohydrin

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Distillation apparatus

Procedure:

-

A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Thiophenol is added dropwise to the sodium ethoxide solution with stirring to form sodium thiophenolate.

-

Ethylene chlorohydrin is then added dropwise to the solution of sodium thiophenolate.

-

The reaction mixture is refluxed for several hours to ensure the completion of the reaction.

-

After cooling to room temperature, the precipitated sodium chloride is removed by filtration.

-

The ethanol is removed from the filtrate by distillation.

-

The remaining residue is taken up in diethyl ether and washed with water to remove any remaining salts and unreacted ethylene chlorohydrin.

-

The ethereal layer is dried over anhydrous sodium sulfate.

-

The diethyl ether is removed by distillation.

-

The crude this compound is then purified by vacuum distillation, collecting the fraction boiling at 115-116 °C at 2 mmHg.

Modern Catalytic Synthesis

More contemporary methods often employ catalytic approaches to improve efficiency and selectivity. One such method involves the reaction of 2-anilinoethanol, 2-phenoxyethanol, and this compound on AlPO₄ and Pd/AlPO₄ catalysts for the synthesis of indole, benzofuran, and benzothiophene, respectively.[1]

Signaling Pathways and Logical Relationships

The synthesis of this compound via the reaction of thiophenolate with ethylene oxide is a classic example of a nucleophilic ring-opening reaction. The thiophenolate anion acts as the nucleophile, attacking one of the carbon atoms of the ethylene oxide ring.

Caption: Nucleophilic ring-opening of ethylene oxide by thiophenoxide.

Experimental Workflow

The following diagram illustrates a typical laboratory workflow for the synthesis and purification of this compound.

Caption: General experimental workflow for the synthesis of this compound.

Applications

This compound is a valuable intermediate in a variety of organic syntheses.

Synthesis of Heterocyclic Compounds

It serves as a precursor in the synthesis of important heterocyclic compounds such as indole, benzofuran, and benzothiophene.[1] These structural motifs are present in many natural products and pharmaceutical agents.

Protecting Group Chemistry

The 2-(phenylthio)ethyl group has been utilized as a temporary protecting group for the thymine (B56734) residue during the synthesis of sugar-modified thymidine (B127349) derivatives.[1]

Precursor to Other Chemicals

It is used in the preparation of 4-[2-(phenylthio)ethoxy]phthalonitrile.[1]

Potential Biological Activity

Research has indicated that this compound may possess antioxidant and antimicrobial properties, suggesting its potential for further investigation in drug development.

Conclusion

This compound is a versatile organosulfur compound with a rich history rooted in the foundational principles of organic synthesis. From its early preparation via nucleophilic substitution to its modern applications in the synthesis of complex molecules, it continues to be a relevant and valuable tool for chemists. Further research into its biological activities may unlock new applications in the pharmaceutical and life sciences sectors. This guide has provided a comprehensive overview for researchers and professionals, summarizing its key properties, historical context, synthesis, and applications.

References

An In-Depth Technical Guide to 2-(Phenylthio)ethanol: Safety, Handling, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-(Phenylthio)ethanol (CAS No. 699-12-7), a versatile reagent used in various synthetic applications. The following sections detail its hazardous properties, proper handling and storage procedures, emergency response protocols, and cited experimental applications.

Chemical Identification and Physical Properties

This compound, also known as 2-Hydroxyethyl phenyl sulfide (B99878), is a combustible liquid with a characteristic stench.[1] Its key physical and chemical properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 699-12-7 | [2] |

| EC Number | 211-828-9 | [2] |

| Molecular Formula | C₈H₁₀OS | [2] |

| Molecular Weight | 154.23 g/mol | [2] |

| Appearance | Clear liquid | [1] |

| Odor | Stench | [1] |

| Boiling Point | 115-116 °C at 2 mmHg | [2] |

| Density | 1.143 g/mL at 25 °C | [2] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [3] |

| Refractive Index | n20/D 1.592 | [2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are summarized in the table below, based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

| Hazard Class | GHS Classification | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Specific Target Organ Toxicity - Single Exposure | Category 3 (Respiratory system) | H335: May cause respiratory irritation |

Signal Word: Warning

Hazard Pictograms:

(Illustrative - actual pictograms may vary by supplier)

Safe Handling and Storage

Proper handling and storage of this compound are crucial to minimize risks in a laboratory setting.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling. The following PPE is recommended:

| PPE Type | Specification | Reference(s) |

| Eye Protection | Safety glasses with side-shields or goggles. | [3] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | [3] |

| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. | [1] |

| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. For larger quantities or in case of insufficient ventilation, a NIOSH-approved respirator with an organic vapor cartridge is recommended. | [3] |

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.[1]

-

Do not breathe vapor or mist.[1]

-

Wash hands thoroughly after handling.[1]

-

Use only in a well-ventilated area, preferably in a chemical fume hood.[1]

-

Keep away from heat, sparks, and open flames.

-

Handle in accordance with good industrial hygiene and safety practices.[1]

Storage Conditions

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

-

The storage class for this combustible liquid is 10.[3]

-

Store locked up.

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound in a research environment.

Caption: A workflow for the safe handling of this compound.

Emergency Procedures

In the event of an emergency involving this compound, follow these procedures.

First-Aid Measures

| Exposure Route | First-Aid Procedure | Reference(s) |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention. | [1] |

| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention. | [1] |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention. | [1] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a physician immediately. | [1] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Emits toxic fumes under fire conditions.

-

Protective Equipment: Wear self-contained breathing apparatus and full protective gear.

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation. Use personal protective equipment. Evacuate personnel to safe areas.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Absorb with an inert absorbent material and dispose of as hazardous waste. Keep in suitable, closed containers for disposal.

Emergency Response Workflow

The following diagram outlines the logical steps for responding to a spill of this compound.

Caption: Emergency response workflow for a this compound spill.

Toxicological and Ecological Information

-

Toxicological Information: To the best of current knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated. No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC.

-

Ecological Information: Data on the ecological effects of this compound are limited. It is important to prevent its release into the environment.

Experimental Protocols

This compound is a precursor in several organic syntheses. Detailed experimental protocols for two such applications are provided below.

Synthesis of Benzothiophene (B83047)

This compound can be used in the synthesis of benzothiophene through a reaction on an AlPO₄ and Pd/AlPO₄ catalyst.[3]

Methodology:

-

Catalyst Preparation: Preparation of the Pd/AlPO₄ catalyst as described in the literature.

-

Reaction Setup: A solution of this compound in a high-boiling point solvent would be passed over the heated catalyst bed in a tube furnace under a flow of an inert gas.

-

Reaction Conditions: The reaction is carried out at elevated temperatures.

-

Product Collection: The product, benzothiophene, would be collected from the reaction stream by condensation.

-

Purification: The collected product would then be purified using standard laboratory techniques such as distillation or column chromatography.

-

Characterization: The identity and purity of the synthesized benzothiophene would be confirmed by analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.

Use as a Protecting Group for Thymidine (B127349) Analogues

The 2-(phenylthio)ethyl group can be employed as a temporary masking group for the thymine (B56734) residue during the synthesis of sugar-modified thymidine derivatives.[3]

Methodology:

The detailed experimental procedure from the original Synlett communication by D'Onofrio et al. is not fully available in the search results. However, the general steps for introducing and removing such a protecting group in nucleoside chemistry would typically be:

-

Protection Step: The N3 position of the thymidine derivative would be alkylated with a suitable 2-(phenylthio)ethylating agent under basic conditions. The reaction would be monitored by Thin Layer Chromatography (TLC) until completion. The protected nucleoside would then be purified by column chromatography.

-

Synthetic Transformations: With the N3 position protected, other desired chemical modifications would be carried out on the sugar moiety of the nucleoside.

-

Deprotection Step: The 2-(phenylthio)ethyl group would be removed in a two-stage process. This typically involves an oxidation of the sulfide to a sulfoxide (B87167) or sulfone, followed by an elimination reaction under basic conditions to release the unprotected thymine residue.

-

Purification and Characterization: The final deprotected thymidine analogue would be purified by chromatographic methods and its structure confirmed by NMR spectroscopy and mass spectrometry.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. This material should be disposed of as hazardous waste. Do not allow it to enter the sewer system.

This document is intended for informational purposes only and does not substitute for a thorough review of the Safety Data Sheet (SDS) provided by the manufacturer and a comprehensive risk assessment before use.

References

An In-depth Technical Guide to Determining the Solubility of 2-(Phenylthio)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract: The solubility of a compound is a critical physicochemical property that influences its behavior in various applications, from drug delivery to materials science. This technical guide addresses the solubility of 2-(Phenylthio)ethanol in various solvents. Currently, there is a notable absence of publicly available comprehensive quantitative solubility data for this specific compound. This document, therefore, serves as a detailed methodological framework for researchers to systematically determine and report the solubility of this compound. It outlines experimental protocols, provides a structured format for data presentation, and includes a visualization of the experimental workflow to ensure consistency and comparability of results across different laboratories.

Introduction: The Importance of Solubility Data

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a fundamental parameter that dictates its dissolution rate, bioavailability, and overall suitability for further development. In drug discovery, poor aqueous solubility is a major challenge, often necessitating formulation strategies to enhance bioavailability. Similarly, in process chemistry and materials science, understanding the solubility in organic solvents is crucial for purification, crystallization, and the preparation of homogeneous solutions for subsequent reactions or formulations. This guide provides a comprehensive approach to systematically determine the solubility of this compound in a variety of solvents.

Experimental Protocol: Determination of Solubility

The following protocols are designed to guide the researcher in determining both qualitative and quantitative solubility of this compound.

-

This compound (high purity)

-

A selection of solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, hexane, dimethyl sulfoxide (B87167) (DMSO))

-

Analytical balance

-

Vortex mixer

-

Orbital shaker or thermomixer

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Glass vials with screw caps

-

Pipettes and other standard laboratory glassware

-

Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC-UV)

This initial screening provides a general understanding of the solubility of this compound in various solvents.

-

Sample Preparation: In separate small, labeled test tubes or vials, add approximately 25 mg of this compound.

-